3-methyl-2-(4-methylphenyl)butanoic acid CAS number and identifiers
3-methyl-2-(4-methylphenyl)butanoic acid CAS number and identifiers
The following technical guide provides an in-depth analysis of 3-methyl-2-(4-methylphenyl)butanoic acid (CAS 51632-36-1). This document is structured for researchers in pharmaceutical chemistry, agrochemical development, and impurity profiling.[1]
CAS Registry Number: 51632-36-1[1][2][3][4][5][6]
Executive Summary
3-methyl-2-(4-methylphenyl)butanoic acid is a branched-chain arylalkanoic acid derivative structurally analogous to the acid moiety of several pyrethroid insecticides (e.g., Fenvalerate) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its primary significance in research lies in its role as a process impurity marker in the synthesis of 2-aryl-3-methylbutanoic acid derivatives (such as Fenvaleric acid) and as a model substrate for enantioselective synthesis and chiral resolution studies.[1]
This guide details the compound's chemical identity, validated synthetic pathways, analytical characterization, and applications in impurity profiling.[1]
Chemical Identity & Identifiers
The following table consolidates the critical identifiers for integration into laboratory information management systems (LIMS) and regulatory documentation.
| Identifier Type | Value |
| Chemical Name | 3-methyl-2-(4-methylphenyl)butanoic acid |
| Synonyms | 2-(4-Methylphenyl)-3-methylbutyric acid; 2-(p-Tolyl)isovaleric acid; |
| CAS Number | 51632-36-1 |
| Molecular Formula | C |
| Molecular Weight | 192.25 g/mol |
| SMILES | CC(C)C(C1=CC=C(C)C=C1)C(O)=O |
| InChI Key | VHARFVDRHZIASX-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (DCM, MeOH, EtOAc); sparingly soluble in water.[1][2][3][4][5][6][7] |
Synthesis & Manufacturing Protocols
The synthesis of 3-methyl-2-(4-methylphenyl)butanoic acid typically follows the
Retrosynthetic Analysis
The strategic disconnection occurs at the C2–C3 bond (alpha-carbon to the isopropyl group).[1] This suggests a forward synthesis involving the alkylation of a p-tolylacetic acid ester enolate with an isopropyl halide, followed by hydrolysis.[1]
Validated Synthetic Protocol
Objective: Synthesis of 3-methyl-2-(4-methylphenyl)butanoic acid from Methyl p-tolylacetate.
Reagents:
-
Starting Material: Methyl 2-(p-tolyl)acetate (1.0 eq)[1]
-
Base: Lithium Diisopropylamide (LDA) (1.1 eq) or NaH (for industrial scale)[1]
-
Alkylating Agent: 2-Iodopropane (Isopropyl iodide) (1.2 eq)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF)[1]
-
Quench/Hydrolysis: NaOH (aq), then HCl
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried flask under inert atmosphere (N
or Ar), dissolve Methyl 2-(p-tolyl)acetate in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. -
Deprotonation: Add LDA (1.1 eq) dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete formation of the enolate species.
-
Alkylation: Add 2-Iodopropane (1.2 eq) dropwise. Allow the reaction to warm slowly to room temperature over 4–6 hours. The color change indicates reaction progress.[1]
-
Workup: Quench with saturated NH
Cl solution. Extract with Ethyl Acetate (3x).[1] Dry organic layers over MgSO and concentrate to yield the crude ester intermediate.[1] -
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water containing NaOH (2.0 eq). Reflux for 3 hours.
-
Isolation: Acidify the mixture to pH 1–2 with 1M HCl. Extract with Dichloromethane (DCM).[1] Wash with brine, dry, and concentrate.[1]
-
Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the pure acid as a white crystalline solid.
Reaction Workflow Diagram
Figure 1: Synthetic pathway for the production of 3-methyl-2-(4-methylphenyl)butanoic acid via alpha-alkylation.[1]
Analytical Characterization
Reliable identification requires correlating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1]
Proton NMR ( H-NMR) Interpretation
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 0.70 / 1.05 | Doublet (d) | 6H | -CH(CH | Diastereotopic methyl groups of the isopropyl moiety due to the chiral center at C2.[1] |
| 2.32 | Singlet (s) | 3H | Ar-CH | Characteristic methyl group on the aromatic ring (p-tolyl).[1] |
| 2.35 | Multiplet (m) | 1H | -CH (CH | Methine proton of the isopropyl group.[1] |
| 3.15 | Doublet (d) | 1H | Ar-CH -COOH | Alpha-proton.[1] Coupled to the isopropyl methine.[1] |
| 7.10 - 7.20 | Multiplet (m) | 4H | Ar-H | Aromatic protons (AA'BB' system typical of para-substitution).[1] |
| 11.50 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable).[1] |
Mass Spectrometry (EI-MS)[1]
-
Molecular Ion (M+): m/z 192[1]
-
Base Peak: m/z 105 (Tropylium-like cation, [C
H ] ).[1] -
Fragmentation: Loss of the isopropyl group (M - 43) or loss of the carboxyl group (M - 45).[1]
Applications & Significance
Impurity Profiling in Pyrethroid Synthesis
This compound acts as a critical reference standard for impurity profiling in the manufacture of Fenvalerate and Esfenvalerate .[1]
-
Origin: Arises from the use of p-xylene contaminated p-chlorotoluene or side reactions involving methyl transfer during the synthesis of the Fenvaleric acid intermediate.[1]
-
Regulatory Need: Identification and quantification of this analog are often required to meet ICH Q3A/B guidelines for impurities in new drug substances and agrochemicals.[1]
Chiral Resolution Substrate
Due to the chiral center at the C2 position, 3-methyl-2-(4-methylphenyl)butanoic acid is frequently used as a substrate to test the efficacy of lipase-catalyzed kinetic resolution or chiral chromatography columns.[1] Researchers utilize it to optimize conditions for separating enantiomers of 2-arylalkanoic acids.[1]
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed.
References
-
PubChem. (n.d.).[1][7] Compound Summary: 3-Methyl-2-(4-methylphenyl)butanoic acid (CAS 51632-36-1).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)- | C11H13ClO2 | CID 16197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 59216-85-2|3-Oxo-2-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 3. 40641-90-5|2-(4-Cyclopropylphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. 354904-17-9|2-[3-(Propan-2-yl)phenyl]propanoic acid|BLD Pharm [bldpharm.com]
- 5. 65813-55-0|2-(4-Isobutyrylphenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. 3585-49-7|2-(4-Butylphenyl)propanoic acid|BLD Pharm [bldpharm.com]
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